molecular formula C11H21NOS B13321010 (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol

(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol

Cat. No.: B13321010
M. Wt: 215.36 g/mol
InChI Key: GJRSUGBJVBJGFF-UHFFFAOYSA-N
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Description

(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is a complex organic compound that features a cyclohexyl ring, a thietan-3-ylamino group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol typically involves multiple steps:

    Formation of the Thietan-3-ylamino Group: This can be achieved through the reaction of a thietan-3-ylamine with an appropriate alkylating agent.

    Attachment to the Cyclohexyl Ring: The thietan-3-ylamino group is then attached to a cyclohexyl ring via a nucleophilic substitution reaction.

    Introduction of the Methanol Moiety: Finally, the methanol group is introduced through a reduction reaction, often using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The thietan-3-ylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Various alcohol derivatives

    Substitution Products: Compounds with different substituents on the cyclohexyl ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3-((Thietan-3-ylamino)methyl)cyclohexanol): Similar structure but with a hydroxyl group instead of a methanol moiety.

    (3-((Thietan-3-ylamino)methyl)cyclohexanone): Contains a ketone group instead of a methanol moiety.

Uniqueness

(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is unique due to the presence of both a thietan-3-ylamino group and a methanol moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

[3-[(thietan-3-ylamino)methyl]cyclohexyl]methanol

InChI

InChI=1S/C11H21NOS/c13-6-10-3-1-2-9(4-10)5-12-11-7-14-8-11/h9-13H,1-8H2

InChI Key

GJRSUGBJVBJGFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)CO)CNC2CSC2

Origin of Product

United States

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